-Nitrobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-nitrobenzoyl group (-C6H4NO2-CO-) into various organic molecules. This group can serve several purposes:
-Nitrobenzoyl chloride can be used as a starting material for the synthesis of various functional materials, including:
3-Nitrobenzoyl chloride (C7H4ClNO3) is an aromatic acyl halide derived from 3-nitrobenzoic acid. It is a white to slightly yellow crystalline solid at room temperature []. Due to its reactive acyl chloride group (-COCl), it is a valuable reagent in organic synthesis for the introduction of a 3-nitrobenzoyl group into various organic molecules.
The key feature of 3-nitrobenzoyl chloride is its combination of an aromatic ring, a nitro group (NO2), and an acyl chloride group (COCl). The nitro group is attached at the third position (meta position) of the benzene ring, and the acyl chloride group is attached to the carbonyl carbon (C=O) of the aromatic carboxylic acid moiety []. This structure provides electrophilic character to the carbonyl carbon due to the electron-withdrawing effects of both the nitro group and the chlorine atom. This electrophilic character makes it susceptible to nucleophilic attack, a crucial aspect for its reactivity in organic synthesis.
3-Nitrobenzoyl chloride is a versatile reagent involved in various organic transformations. Here are some key reactions:
C7H4ClNO3 (3-Nitrobenzoyl chloride) + R-NH2 (Amine) -> R-C(O)-C6H4NO2 (3-Nitrobenzamide) + HCl (Hydrogen chloride)
This reaction allows the introduction of the 3-nitrobenzoyl group into aromatic rings using a Lewis acid catalyst (AlCl3).
The nitro group can be reduced to an amine group using reducing agents like Sn/HCl.
3-Nitrobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
Corrosive;Acute Toxic